molecular formula C6H11Br2NO B2578104 2,5-Dibromo-N-methylpentanamide CAS No. 614754-05-1

2,5-Dibromo-N-methylpentanamide

Cat. No.: B2578104
CAS No.: 614754-05-1
M. Wt: 272.968
InChI Key: HPBOZZBEWRDXEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-N-methylpentanamide can be achieved through various synthetic routes. One common method involves the bromination of N-methylpentanamide using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-methylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-N-methylpentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-N-methylpentanamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the amide group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-N-methylpentanamide: Similar structure but with chlorine atoms instead of bromine.

    2,5-Diiodo-N-methylpentanamide: Similar structure but with iodine atoms instead of bromine.

    N-methylpentanamide: Lacks the halogen atoms, making it less reactive.

Uniqueness

2,5-Dibromo-N-methylpentanamide is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential biological activities compared to its chloro and iodo analogs .

Properties

IUPAC Name

2,5-dibromo-N-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br2NO/c1-9-6(10)5(8)3-2-4-7/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBOZZBEWRDXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CCCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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